![molecular formula C11H10N4S B12532032 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- CAS No. 723740-94-1](/img/structure/B12532032.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- can be achieved through various methods. One notable method involves the use of dicationic molten salts as catalysts. For instance, a study documented the synthesis of triazolopyrimidine derivatives using a tropine-based dicationic molten salt. The reaction conditions typically involve solvent-free environments or the use of ethanol as a green solvent, with reaction times ranging from 15 to 70 minutes and yields between 90% to 98% .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyrimidines. This method involves the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .
化学反应分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
科学研究应用
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities
作用机制
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An important intermediate for triazolopyrimidine derivatives.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, making it a potential anticancer agent.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- stands out due to its unique structural features, which confer specific biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance in scientific research and industry.
属性
CAS 编号 |
723740-94-1 |
|---|---|
分子式 |
C11H10N4S |
分子量 |
230.29 g/mol |
IUPAC 名称 |
5,7-dimethyl-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-8(2)15-10(9-4-3-5-16-9)13-14-11(15)12-7/h3-6H,1-2H3 |
InChI 键 |
HTNJHRWPXYVIIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


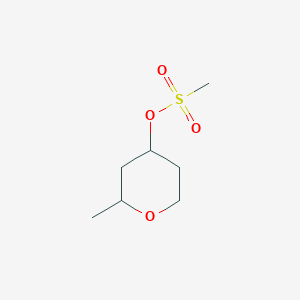
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
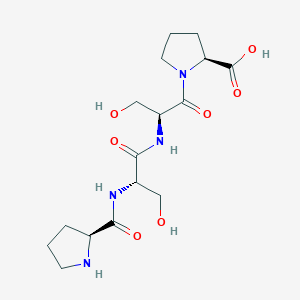
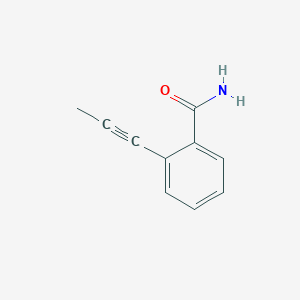
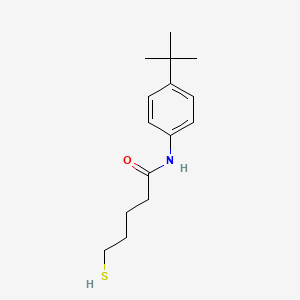



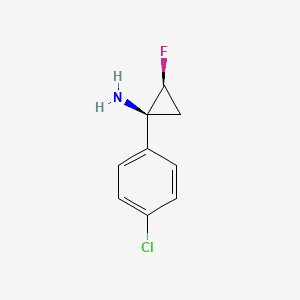
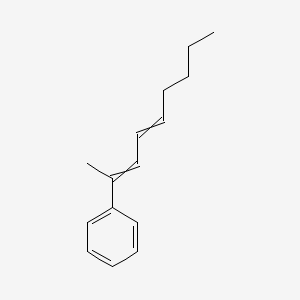
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

